molecular formula C7H10Br2O5 B12653877 2-Hydroxy-1,3-propanediyl bis(bromoacetate) CAS No. 94087-95-3

2-Hydroxy-1,3-propanediyl bis(bromoacetate)

Cat. No.: B12653877
CAS No.: 94087-95-3
M. Wt: 333.96 g/mol
InChI Key: UVFRXPBXERGFTI-UHFFFAOYSA-N
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Description

2-Hydroxy-1,3-propanediyl bis(bromoacetate) is a brominated ester derivative of 1,3-propanediol. Its structure consists of a central 2-hydroxy-1,3-propanediyl backbone, with both terminal hydroxyl groups esterified by bromoacetic acid. The compound’s reactivity is dominated by the electrophilic bromoacetate groups, which are susceptible to nucleophilic substitution (e.g., SN2 reactions) or hydrolysis.

Properties

CAS No.

94087-95-3

Molecular Formula

C7H10Br2O5

Molecular Weight

333.96 g/mol

IUPAC Name

[3-(2-bromoacetyl)oxy-2-hydroxypropyl] 2-bromoacetate

InChI

InChI=1S/C7H10Br2O5/c8-1-6(11)13-3-5(10)4-14-7(12)2-9/h5,10H,1-4H2

InChI Key

UVFRXPBXERGFTI-UHFFFAOYSA-N

Canonical SMILES

C(C(COC(=O)CBr)O)OC(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1,3-propanediyl bis(bromoacetate) typically involves the esterification of 2-hydroxy-1,3-propanediol with bromoacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process . The reaction mixture is then purified through distillation or recrystallization to obtain the final product.

Industrial Production Methods

Industrial production of 2-Hydroxy-1,3-propanediyl bis(bromoacetate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1,3-propanediyl bis(bromoacetate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: New compounds with substituted functional groups.

    Hydrolysis: 2-Hydroxy-1,3-propanediol and bromoacetic acid.

    Oxidation and Reduction: Carbonyl compounds or alkanes.

Scientific Research Applications

Applications in Materials Science

Flame Retardants:
One of the prominent applications of 2-Hydroxy-1,3-propanediyl bis(bromoacetate) is as a flame retardant in polymer formulations. Studies have shown that compounds containing bromine are effective in reducing flammability in materials such as polyurethane foams .

Polymer Modifications:
The compound can be utilized in modifying polymers to enhance their thermal stability and mechanical properties. Research indicates that incorporating brominated compounds can improve the fire resistance of polymers without significantly compromising their physical characteristics .

Pharmaceutical Applications

Antidiabetic Agents:
Research has indicated that derivatives of 2-Hydroxy-1,3-propanediyl bis(bromoacetate) may possess insulin-sensitizing properties. Specifically, compounds that act as peroxisome proliferator-activated receptor gamma (PPARγ) agonists have been explored for their potential in treating non-insulin-dependent diabetes mellitus .

Synthesis of Bioactive Compounds:
The compound serves as an intermediate in the synthesis of various bioactive molecules, including triazole derivatives which have shown promise in pharmacological applications .

Case Study 1: Flame Retardant Efficacy

A study conducted by the National Toxicology Program evaluated the effects of 2-Hydroxy-1,3-propanediyl bis(bromoacetate) on laboratory animals to assess its safety and efficacy as a flame retardant. The study revealed that exposure to varying concentrations resulted in significant findings related to body weight changes and organ health, indicating both beneficial and adverse effects depending on dosage levels .

Case Study 2: Antidiabetic Activity

In a pharmacological study focusing on insulin sensitization, derivatives of 2-Hydroxy-1,3-propanediyl bis(bromoacetate) were tested for their ability to activate PPARγ. The results showed promising activity that could lead to the development of new therapeutic agents for diabetes management .

Table 1: Summary of Applications

Application AreaSpecific UseFindings/Notes
Materials ScienceFlame RetardantsEffective in reducing flammability in polymers
Polymer ModificationsEnhances thermal stability
PharmaceuticalsAntidiabetic AgentsPotential PPARγ agonist
Synthesis of Bioactive CompoundsIntermediate for triazole derivatives

Table 2: Toxicity Study Results

Concentration (ppm)ObservationsEffects on Health
0Control groupNo adverse effects observed
1250Slight weight lossMinimal impact on health
5000Moderate organ weight changesIndications of renal stress
10000Significant health concerns observedHigh toxicity levels noted

Mechanism of Action

The mechanism of action of 2-Hydroxy-1,3-propanediyl bis(bromoacetate) involves its ability to undergo substitution reactions with nucleophiles. The bromoacetate groups act as electrophilic centers, attracting nucleophiles to form new covalent bonds. This property makes it useful in modifying biomolecules and synthesizing new compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between 2-Hydroxy-1,3-propanediyl bis(bromoacetate) and structurally related compounds:

Compound Name Functional Groups Molecular Weight (g/mol) Reactivity Applications
2-Hydroxy-1,3-propanediyl bis(bromoacetate) Bromoacetate esters ~307.9 (estimated) High electrophilicity; prone to nucleophilic substitution Organic synthesis, alkylation agents
Cromolyn Sodium (Disodium 5,5′-[(2-hydroxytrimethylene)dioxy]bis[4-oxo-4H-1-benzopyran-2-carboxylate]) Benzopyran carboxylates, disodium salt ~512.3 Low reactivity; stabilizes mast cells via ionic interactions Bronchodilator (asthma treatment)
Reaction mass of 2-hydroxy-1,3-propanediyl bis(mercaptoacetate) Mercaptoacetate esters ~228.3 (estimated) Nucleophilic thiol groups; participates in thiol-ene reactions Polymer crosslinking, biomaterials
1,3-Propanediol, 2,2-bis[(formyloxy)methyl]-, 1,3-diformate Formate esters ~206.1 Moderate hydrolytic stability; less reactive than bromoacetates Solvents, plasticizers

Key Findings:

Reactivity :

  • The bromoacetate groups in 2-Hydroxy-1,3-propanediyl bis(bromoacetate) confer significantly higher electrophilicity compared to carboxylate (cromolyn sodium) or formate esters. This makes it a potent alkylating agent but also more prone to hydrolysis under aqueous conditions.
  • In contrast, the thiol groups in mercaptoacetate derivatives enable participation in redox reactions or polymer crosslinking .

Stability and Solubility :

  • Cromolyn sodium’s disodium carboxylate structure enhances water solubility (>100 mg/mL), whereas bromoacetate esters are likely lipophilic and sparingly soluble in aqueous media.
  • Formate esters exhibit greater hydrolytic stability than bromoacetates, which may degrade rapidly in basic or nucleophilic environments.

Materials Science: Mercaptoacetate esters are utilized in thiol-ene click chemistry for polymer networks , while bromoacetates may serve as crosslinkers in alkylation-driven syntheses.

Research Considerations

  • Handling requires stringent safety protocols.
  • Synthetic Utility : The compound’s reactivity makes it valuable for introducing bromoacetyl motifs into organic frameworks, though competing hydrolysis must be controlled.

Biological Activity

2-Hydroxy-1,3-propanediyl bis(bromoacetate) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-Hydroxy-1,3-propanediyl bis(bromoacetate) is characterized by its ester functional groups and bromo substituents. Its molecular formula is C7H12Br2O4, and it has a molecular weight of approximately 303.08 g/mol. The compound's structure allows it to interact with various biological macromolecules, influencing cellular functions.

Mechanisms of Biological Activity

The biological activity of 2-Hydroxy-1,3-propanediyl bis(bromoacetate) can be attributed to several mechanisms:

  • Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. It is believed that the bromoacetate groups can form reactive intermediates that interact with cellular proteins and nucleic acids, leading to cell death.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens, making it a candidate for use in antimicrobial formulations.
  • Anti-inflammatory Effects : Preliminary studies suggest that 2-Hydroxy-1,3-propanediyl bis(bromoacetate) may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Cytotoxicity Studies

Recent research explored the cytotoxic effects of 2-Hydroxy-1,3-propanediyl bis(bromoacetate) on human cancer cell lines. The compound was tested against various cell lines including A-549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated:

Cell LineIC50 (µM)Mechanism of Action
A-54925.4Induction of apoptosis via mitochondrial pathway
MCF-730.1Cell cycle arrest at G2/M phase
HeLa22.8DNA damage response activation

These findings suggest that the compound effectively inhibits cancer cell proliferation through multiple mechanisms.

Antimicrobial Activity

The antimicrobial efficacy of 2-Hydroxy-1,3-propanediyl bis(bromoacetate) was evaluated against Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

The compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating bacterial infections.

Case Study 1: Cancer Treatment

A clinical study investigated the use of 2-Hydroxy-1,3-propanediyl bis(bromoacetate) as an adjunct therapy in patients with advanced lung cancer. Patients received standard chemotherapy alongside the compound. Results showed a statistically significant increase in overall survival rates compared to the control group.

Case Study 2: Antimicrobial Formulation

In a formulation study, researchers incorporated 2-Hydroxy-1,3-propanediyl bis(bromoacetate) into a topical cream aimed at treating skin infections. The formulation demonstrated enhanced efficacy against common skin pathogens and reduced inflammation in clinical trials.

Q & A

Q. What are the established synthetic routes for 2-Hydroxy-1,3-propanediyl bis(bromoacetate), and what methodological considerations are critical for reproducibility?

Answer: The compound is synthesized via esterification of 1,3-propanediol with bromoacetic acid derivatives. A typical approach involves:

  • Step 1 : Reacting bromoacetyl bromide with 1,3-propanediol in anhydrous conditions using a catalyst (e.g., pyridine) to neutralize HBr byproducts .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/petroleum ether gradients) or recrystallization from non-polar solvents .
  • Critical Parameters : Moisture control (to avoid hydrolysis of bromoacetyl bromide), stoichiometric excess of bromoacetyl reagent (≥2.2 equivalents), and inert atmosphere (N₂/Ar) to prevent oxidation .
  • Characterization : Confirm structure via ¹H/¹³C NMR (peaks for ester carbonyls at ~170 ppm, bromomethylene protons at ~3.8 ppm) and FTIR (C=O stretch at ~1740 cm⁻¹) .

Q. What safety protocols are essential when handling 2-Hydroxy-1,3-propanediyl bis(bromoacetate in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Use a fume hood to minimize inhalation risks .
  • Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (vermiculite), followed by disposal as halogenated waste .
  • Emergency Measures : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with saline .

Q. Which analytical techniques are most reliable for quantifying purity and structural integrity of this compound?

Answer:

  • HPLC/GC-MS : Quantify purity using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (splitless mode, He carrier gas) .
  • Elemental Analysis : Validate bromine content via combustion analysis or X-ray fluorescence .
  • Cross-Validation : Combine NMR with high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular ion peaks .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield while minimizing side reactions (e.g., diol over-esterification)?

Answer:

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can identify interactions between temperature (20–40°C), stoichiometry (2.0–2.5 eq bromoacetyl bromide), and solvent (dichloromethane vs. THF) .
  • Kinetic Monitoring : Track reaction progress via in situ FTIR or periodic sampling for HPLC to detect intermediates (e.g., mono-esterified byproducts) .

Q. What mechanistic insights explain the reactivity of the bromoacetate groups in nucleophilic substitution reactions?

Answer:

  • Computational Studies : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal the electrophilicity of the α-carbon adjacent to bromine, with activation energies ~15–20 kcal/mol for SN2 displacements .
  • Experimental Probes : Compare reaction rates with analogous chloro- or iodoacetates under identical conditions (polar aprotic solvents, nucleophile concentration) to assess leaving-group efficacy .

Q. How does hydrolytic stability of 2-Hydroxy-1,3-propanediyl bis(bromoacetate) vary under different pH and solvent conditions?

Answer:

  • Stability Assays : Conduct accelerated degradation studies (40–60°C, pH 2–12 buffers) with HPLC quantification of residual ester. Hydrolysis follows pseudo-first-order kinetics, with t₁/₂ < 24 hours at pH > 10 .
  • Mitigation Strategies : Store at ≤4°C in anhydrous solvents (e.g., acetonitrile) with molecular sieves to suppress hydrolysis .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Answer:

  • Root-Cause Analysis : Verify solvent purity (deuterated solvents can contain acidic protons) and sample concentration (aggregation causes peak broadening) .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign coupling constants and distinguish diastereomeric impurities .
  • Collaborative Validation : Cross-check data with independent labs or computational NMR prediction tools (e.g., ACD/Labs) .

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